Heptyl tetradecanoate
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Overview
Description
Heptyl tetradecanoate, also known as heptyl myristate, is an ester compound with the chemical formula C21H42O2. It is formed from the esterification of heptanol and tetradecanoic acid. This compound is known for its use in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptyl tetradecanoate is typically synthesized through the esterification reaction between heptanol and tetradecanoic acid. The reaction is catalyzed by an acid, commonly sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. The general reaction is as follows:
C7H15OH+C14H28O2→C21H42O2+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Heptyl tetradecanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of carboxylic acids or other oxygenated compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the ester back to its alcohol and acid components.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used, depending on the desired substitution reaction.
Major Products Formed
Oxidation: Tetradecanoic acid and heptanoic acid.
Reduction: Heptanol and tetradecanoic acid.
Substitution: Depending on the nucleophile used, various substituted esters can be formed.
Scientific Research Applications
Heptyl tetradecanoate has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in the study of lipid metabolism and as a model compound for studying ester hydrolysis.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the formulation of cosmetics, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of heptyl tetradecanoate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases, releasing heptanol and tetradecanoic acid. These products can then participate in various metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl myristate: An ester formed from ethanol and tetradecanoic acid.
Methyl myristate: An ester formed from methanol and tetradecanoic acid.
Octyl tetradecanoate: An ester formed from octanol and tetradecanoic acid.
Uniqueness
Heptyl tetradecanoate is unique due to its specific chain length and ester structure, which confer distinct physical and chemical properties. These properties make it suitable for specific applications where other esters may not be as effective.
Properties
CAS No. |
42232-00-8 |
---|---|
Molecular Formula |
C21H42O2 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
heptyl tetradecanoate |
InChI |
InChI=1S/C21H42O2/c1-3-5-7-9-10-11-12-13-14-15-17-19-21(22)23-20-18-16-8-6-4-2/h3-20H2,1-2H3 |
InChI Key |
MFCQPVRHCQCFBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCCCCCC |
Origin of Product |
United States |
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